molecular formula C15H12Cl2N2O3 B2919563 (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid CAS No. 1608747-66-5

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid

Cat. No. B2919563
CAS RN: 1608747-66-5
M. Wt: 339.17
InChI Key: YWUIZUJSSLCSPB-LLVKDONJSA-N
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Description

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid, also known as DCPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases such as arthritis and colitis. (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid has also been studied for its potential use in treating ischemic stroke and traumatic brain injury.

Mechanism of Action

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid exerts its anti-inflammatory effects by inhibiting the activity of a protein called TRPA1. TRPA1 is involved in the activation of inflammatory pathways in the body. By inhibiting TRPA1, (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid reduces inflammation and associated pain.
Biochemical and Physiological Effects:
(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce inflammation and associated pain in models of arthritis and colitis. (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid has also been shown to reduce brain damage and improve functional recovery in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory effects in various animal models. However, further studies are needed to fully understand the mechanism of action of (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid and to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid. One area of research is to investigate the potential use of (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid in treating other inflammatory diseases such as asthma and multiple sclerosis. Another area of research is to investigate the potential use of (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid in treating pain associated with inflammation. Additionally, further studies are needed to determine the safety and efficacy of (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid in humans.

Synthesis Methods

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with (R)-3-phenylalanine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid.

properties

IUPAC Name

(2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-6-7-12(17)19-13(10)14(20)18-11(15(21)22)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,18,20)(H,21,22)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUIZUJSSLCSPB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(3,6-Dichloropyridin-2-YL)formamido]-3-phenylpropanoic acid

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